Indoleacetyl glutamic acid

描述

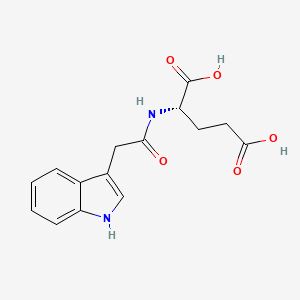

Indoleacetyl glutamic acid is an organic compound belonging to the class of glutamic acid derivatives. It is formed by the conjugation of indole-3-acetic acid with glutamic acid. This compound is known for its role in various biological processes, particularly in plant physiology where it acts as a phytohormone involved in growth and development .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of indoleacetyl glutamic acid typically involves the reaction of indole-3-acetic acid with glutamic acid. This can be achieved through a condensation reaction where the carboxyl group of indole-3-acetic acid reacts with the amino group of glutamic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of indole-3-acetic acid, which is then chemically conjugated with glutamic acid under controlled conditions to produce the desired compound .

化学反应分析

Types of Reactions: Indoleacetyl glutamic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.

Reduction: The compound can be reduced to form simpler derivatives, although this is less common.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed:

- Hydroxylated indole derivatives

- Reduced indole derivatives

- Substituted indole derivatives

科学研究应用

Agricultural Applications

1. Plant Growth Promotion

Indoleacetyl glutamic acid is known to influence plant growth and development. Studies have shown that the application of amino acids, including this compound, can enhance crop yield and quality. For instance, research indicated that the combined application of L-tryptophan and L-glutamic acid positively affected carrot yield when applied through foliar methods .

2. Stress Tolerance

The compound has also been linked to increased stress tolerance in plants. It helps mitigate the effects of abiotic stressors such as drought and salinity by enhancing physiological responses. This is crucial for improving crop resilience under challenging environmental conditions.

Medical Applications

1. Cancer Therapy

This compound's relationship with indole-3-acetic acid (IAA) presents potential therapeutic applications in cancer treatment. IAA has been identified as having toxic effects on tumor cells, particularly when used in conjunction with horseradish peroxidase to enhance targeted therapy . The mechanism involves increasing glutamine metabolism in leukocytes, which can be exploited for developing novel cancer treatments.

2. Metabolic Disorders

Research has shown that this compound occurs at elevated levels in the urine of patients with Hartnup disorder, a condition characterized by impaired amino acid transport . This suggests its potential as a biomarker for diagnosing metabolic disorders.

Biochemical Insights

1. Metabolism Studies

This compound is involved in the metabolic pathways of tryptophan and glutamate, influencing neurotransmitter synthesis and function. Its role in these pathways highlights its importance in neuroscience and mental health research.

2. Amino Acid Interactions

The interaction between this compound and other amino acids can affect various biological processes, including protein synthesis and cellular signaling pathways. Understanding these interactions is vital for advancing nutritional biochemistry.

Case Studies

作用机制

The mechanism of action of indoleacetyl glutamic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It primarily targets the aryl hydrocarbon receptor (AHR) pathway, which is involved in regulating various physiological processes.

Pathways Involved: Activation of the AHR pathway leads to the modulation of gene expression, affecting processes such as cell growth, differentiation, and immune responses

相似化合物的比较

- Indole-3-acetylaspartate

- Indole-3-acetylglutamate

- Indole-3-acetic acid

Comparison: Indoleacetyl glutamic acid is unique due to its specific conjugation with glutamic acid, which imparts distinct biological properties. Compared to indole-3-acetic acid, it has a more targeted role in plant physiology and offers unique advantages in scientific research applications .

生物活性

Indoleacetyl glutamic acid (IAA-Glu) is a compound derived from the amino acids indole-3-acetic acid (IAA) and glutamic acid. This compound has garnered attention in various fields of biological research due to its potential roles in plant physiology, metabolism, and therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on plant growth, and potential implications in human health.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as glutamic acid derivatives. Its chemical formula is , and it is characterized by a weak basic nature (pKa values indicate it is essentially neutral) . The compound is structurally significant as it combines the properties of both indole and glutamic acid, which have distinct biological functions.

Plant Growth Regulation

This compound has been shown to influence plant growth positively. Research indicates that combinations of amino acids, including IAA-Glu, can enhance crop yields significantly. For instance, studies have reported that the application of L-tryptophan and L-glutamic acid resulted in increased marketable yields in crops like carrots . The synergistic effect of these amino acids suggests that IAA-Glu may play a role in signaling pathways that regulate growth and development in plants.

Metabolic Pathways

The metabolism of this compound involves pathways similar to those of its precursors, IAA and glutamic acid. It has been observed that IAA can enhance the utilization of glutamine in leukocytes with high peroxidase activity, indicating a potential role in immune response modulation . This relationship highlights the significance of IAA-Glu in metabolic processes involving nitrogen assimilation and energy production.

Case Studies

- Carrot Yield Enhancement : A study demonstrated that the application of IAA-Glu along with other amino acids led to a significant increase in protein content and total soluble solids (TSS) in carrot roots compared to control groups .

- Immune Response Modulation : Research on leukocytes showed that IAA could stimulate oxygen consumption and enhance metabolic activity, particularly in neutrophils and macrophages. This effect was linked to increased glutamine metabolism, suggesting that IAA-Glu may have therapeutic implications for enhancing immune responses .

Therapeutic Implications

This compound's potential therapeutic applications are still being explored. Preliminary findings suggest it may play a role in cancer therapy due to its interactions with immune cells. The toxic effects observed with indole-3-acetic acid could be harnessed for targeted cancer treatments when combined with specific enzymes .

Data Table: Summary of Biological Effects

常见问题

Basic Research Questions

Q. How is Indoleacetyl glutamic acid structurally characterized, and what analytical techniques are prioritized for its identification?

this compound (IAGlu) is identified via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR). The compound’s molecular formula (C₁₅H₁₆N₂O₅) and stereochemistry are confirmed using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the indole and glutamic acid moieties . For quantification, HPLC coupled with UV-Vis or fluorescence detection is recommended, as the indole group provides strong absorbance at 280 nm .

Q. What enzymatic or chemical synthesis pathways are validated for producing this compound in laboratory settings?

IAGlu is synthesized via conjugation of indole-3-acetic acid (IAA) to L-glutamic acid using carbodiimide crosslinkers (e.g., EDC/NHS) under mild aqueous conditions. Enzymatic approaches employ acyltransferases from Arabidopsis thaliana to catalyze the amide bond formation, ensuring stereochemical fidelity . Yield optimization requires pH control (6.5–7.0) and stoichiometric monitoring of IAA and ATP levels .

Q. How is this compound detected and quantified in plant tissue samples, and what are common interference factors?

Extraction involves homogenizing plant tissues in 80% methanol with 1% acetic acid to stabilize IAGlu. LC-MS/MS with a C18 column and MRM transitions (e.g., m/z 305→134) provides specificity against matrix interferents like auxin derivatives. Internal standards (e.g., deuterated IAGlu) correct for ion suppression . Interference from indole-3-propionic acid can be mitigated using gradient elution .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound’s role in plant signaling pathways, and how are they addressed?

Key challenges include:

- Temporal dynamics : IAGlu’s transient accumulation during stress responses requires time-course sampling (e.g., 0–24 h post-treatment) with high temporal resolution .

- Functional redundancy : Knockout mutants may exhibit compensatory effects from homologous conjugates (e.g., indoleacetyl alanine). Combinatorial silencing via CRISPR-Cas9 is recommended .

- Localization : Subcellular fractionation combined with immunogold labeling clarifies IAGlu’s compartment-specific roles .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different plant species?

Discrepancies often stem from species-specific metabolic turnover rates or differential receptor affinities. A standardized protocol includes:

- Cross-species assays : Compare IAGlu’s stability in Arabidopsis vs. Oryza sativa using isotopic tracing .

- Receptor-binding studies : Surface plasmon resonance (SPR) quantifies binding kinetics to auxin receptors like TIR1 .

- Meta-analysis : Apply multivariate regression to published activity data, controlling for variables like pH and co-factor availability .

Q. What methodologies enable site-specific modification of proteins using this compound derivatives, and what are their limitations?

Genetic encoding of glutamic acid benzyl ester (a IAGlu analog) allows site-specific incorporation into proteins via amber codon suppression. Limitations include:

- Efficiency : Suppression rates vary (10–40%) depending on tRNA/aminoacyl-tRNA synthetase pairs .

- Post-translational stability : Benzyl esters may hydrolyze prematurely; stabilizing mutations (e.g., Pro25→Ala) in the host protein improve retention .

Q. How can kinetic modeling improve the biosynthesis of this compound in microbial systems?

Batch fermentation models (e.g., Logistic and Luedeking-Piret equations) predict cell growth, substrate consumption, and IAGlu production rates. Parameters are optimized using MATLAB or Python-based tools, with sensitivity analysis identifying rate-limiting steps (e.g., glutamic acid uptake) . Fed-batch strategies with pulse glucose feeding enhance titers by reducing acetate accumulation .

属性

IUPAC Name |

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKLGWOHYXIKSF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205727 | |

| Record name | Indoleacetyl glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-acetylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57105-48-3 | |

| Record name | Indole-3-acetyl glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57105-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoleacetyl glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoleacetyl glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLEACETYL GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG2R895X5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-acetylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162.5 °C | |

| Record name | Indole-3-acetylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。